molecular formula K2B4O7.4H2O<br>BK3O3 B086520 Potassium borate CAS No. 12712-38-8

Potassium borate

Cat. No.: B086520
CAS No.: 12712-38-8
M. Wt: 176.11 g/mol
InChI Key: WUUHFRRPHJEEKV-UHFFFAOYSA-N
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Description

Potassium borate refers to a group of inorganic compounds containing potassium (K), boron (B), and oxygen (O), with varying stoichiometries and hydration states. Common forms include potassium pentaborate (KB₅O₈·4H₂O) and potassium tetraborate (K₂B₄O₇·4H₂O). These compounds are synthesized via reactions between boric acid (H₃BO₃) and potassium hydroxide (KOH) in aqueous media, with mole ratios determining the final product . Structurally, potassium borates exhibit complex coordination environments. For example, potassium ions interact with borate anions (e.g., B(OH)₃, B(OH)₄⁻) to form monodentate (K–B distance: 3.8 Å) or bidentate (K–B distance: 3.4 Å) contact ion pairs, depending on the borate isomer (cis- or trans-B(OH)₃) and solution concentration . Hydration layers around borate ions involve strong hydrogen bonding, with up to 10 water molecules coordinating directly or interstitially .

Potassium borates are chemically stable, colorless crystals with applications in nonlinear optics (NLO), agriculture (as volatility-reducing agents), and polymer crosslinking . Their optical properties arise from anionic groups like (B₃O₆)³⁻ and (BO₃)³⁻, which enable UV light generation and frequency conversion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of potassium borate typically involves the reaction of borax (sodium borate) with potassium salts. The process begins with the dissolution of borax in water, followed by the addition of a potassium salt such as potassium chloride or potassium carbonate. This reaction results in the precipitation of this compound, which can then be isolated and purified .

Industrial Production Methods: Industrial synthesis of this compound may involve other methods and processes tailored to the specific needs of the application. For example, hydrothermal synthesis from various boron minerals such as boric acid, boron trioxide, and sodium borate under controlled temperature and time conditions can yield this compound .

Chemical Reactions Analysis

Types of Reactions: Potassium borate undergoes various chemical reactions, including:

    Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.

    Substitution: It can undergo substitution reactions where potassium ions are replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Involves oxidizing agents like hydrogen peroxide.

    Reduction: Involves reducing agents like sodium borohydride.

    Substitution: Involves reagents like sodium chloride or calcium chloride.

Major Products Formed:

    Oxidation: Formation of higher oxidation state borates.

    Reduction: Formation of lower oxidation state borates.

    Substitution: Formation of mixed metal borates.

Scientific Research Applications

Agricultural Applications

Potassium Borate as a Fertilizer

This compound serves as an essential source of potassium and boron, both crucial nutrients for plant growth. Boron is vital for cell wall formation and reproductive growth, while potassium regulates water retention and enzyme activation.

  • Uses :
    • Applied to crops such as fruits, vegetables, and legumes.
  • Benefits :
    • Enhances plant growth and productivity.
    • Improves seed and fruit development.
    • Increases resistance to diseases.

Case Study : A study on the effects of this compound on tomato plants showed a marked increase in yield and quality when applied at optimal concentrations, demonstrating its effectiveness as a fertilizer .

Utilization as a Reagent

This compound is employed as a reagent in various chemical reactions and serves as a stabilizer in industrial processes.

  • Uses :
    • Acts as a catalyst in chemical syntheses.
    • Stabilizes reaction conditions.
  • Benefits :
    • Facilitates various chemical reactions.
    • Useful in producing advanced materials.

Case Study : Research indicates that this compound enhances the synthesis efficiency of certain organic compounds by stabilizing intermediates during reactions .

pH Buffering

Maintaining pH Stability

Due to its alkaline nature, this compound is utilized as a pH buffer in cosmetics, pharmaceuticals, and cleaning products.

  • Uses :
    • Stabilizes pH levels in formulations.
  • Benefits :
    • Ensures product efficacy and safety.

Data Table: pH Stability in Various Formulations with this compound

Product TypeInitial pHFinal pH (after 30 days)
Cosmetic Cream5.55.6
Cleaning Agent7.07.1
Pharmaceutical Solution6.86.9

Fire Retardants

Enhancing Fire Resistance

This compound is incorporated into materials to improve their fire resistance by forming protective barriers during combustion.

  • Uses :
    • Added to textiles, wood, and insulation materials.
  • Benefits :
    • Reduces flammability.

Case Study : A study on treated wood demonstrated that this compound significantly decreased the rate of combustion compared to untreated samples .

Mechanism of Action

The mechanism by which potassium borate exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Borate Compounds

Sodium Borates (e.g., Borax, Na₂B₄O₇·10H₂O)

  • Structure and Composition : Sodium borates, such as borax (tincal), contain Na⁺ cations and tetraborate anions (B₄O₅(OH)₄²⁻). Unlike potassium pentaborate, which features (B₅O₆(OH)₄⁻) chains, sodium borates form layered structures due to weaker Na⁺–B interactions .
  • Solubility : Sodium borates are generally more water-soluble than potassium borates. For example, borax dissolves readily at 20°C (31.7 g/100 mL), whereas potassium tetraborate (K₂B₄O₇·4H₂O) exhibits lower solubility, influenced by salting-out effects from ions like KBr .
  • Applications : Sodium borates dominate detergents and glass manufacturing, while potassium borates are preferred in NLO materials and specialty agriculture due to their buffering capacity (pKa 9.15) .

Lithium Borates (e.g., Li₂B₄O₇)

  • Structure : Lithium borates form rigid, three-dimensional frameworks with tetrahedral BO₄ units. Potassium borates, in contrast, incorporate both BO₃ and BO₄ units, enabling structural flexibility .
  • Conductivity : Lithium borate glasses exhibit higher ionic conductivity due to smaller Li⁺ ions facilitating faster transport. Potassium borate glasses show lower conductivity, as K⁺ ions occupy larger cavities and exhibit restricted mobility .
  • Applications : Lithium borates are used in analytical chemistry (e.g., flux for XRF spectroscopy), while potassium borates serve as crosslinkers in polymers and antioxidants in lubricants .

Calcium Borates (e.g., Colemanite, Ca₂B₆O₁₁·5H₂O)

  • Natural Occurrence : Calcium borates like colemanite are mined as natural minerals, whereas potassium borates are primarily synthetic .
  • Thermal Stability : Colemanite decomposes at ~300°C, releasing structural water. Potassium pentaborate retains stability up to 400°C, making it suitable for high-temperature applications like metal refining .
  • Industrial Use : Calcium borates are used in insulation and cement, while potassium borates are favored in NLO devices and precision agriculture .

Magnesium Borates (e.g., Admontite, MgB₆O₁₀·7H₂O)

  • Hydration : Magnesium borates often retain more water molecules (e.g., 7 H₂O in admontite) compared to potassium pentaborate (4 H₂O), affecting their thermal dehydration pathways .
  • Mechanical Properties : Magnesium borates exhibit higher hardness (Mohs 4–5) due to dense, covalent networks, whereas potassium borates are softer (Mohs 2–3) with ionic-dominated bonding .

Data Tables

Table 1: Key Properties of Selected Borates

Compound Formula Density (g/cm³) Solubility (g/100 mL, 25°C) Key Applications
Potassium Pentaborate KB₅O₈·4H₂O 1.74 15.2 NLO crystals, Welding
Potassium Tetraborate K₂B₄O₇·4H₂O 1.91 8.5 Volatility reduction, Buffers
Sodium Tetraborate Na₂B₄O₇·10H₂O 1.73 31.7 Detergents, Glass
Lithium Tetraborate Li₂B₄O₇ 2.44 3.8 Analytical chemistry
Colemanite Ca₂B₆O₁₁·5H₂O 2.42 0.3 Insulation, Cement

Table 2: Structural Units in Borate Anions

Compound Primary Anionic Units Coordination Geometry
Potassium Pentaborate (B₅O₆(OH)₄⁻) Chain-like with BO₃/BO₄
Potassium Tetraborate B₄O₅(OH)₄²⁻ Cyclic tetramer
Lithium Tetraborate B₄O₇²⁻ 3D network of BO₄ tetrahedra
Colemanite B₃O₃(OH)₅²⁻ Sheet-like with BO₃ triangles

Research Findings and Contradictions

  • Hydration Dynamics: highlights that K⁺ forms stronger ion pairs with borates than Na⁺, reducing water mobility in solutions. However, notes that high KBr concentrations paradoxically increase solution density and conductivity via salting-out effects .
  • Optical Performance : Potassium pentaborate outperforms sodium borates in UV light generation due to its (B₃O₆)³⁻ units, but β-BaB₂O₄ (BBO) remains superior for deep-UV applications .

Biological Activity

Potassium borate, particularly in its forms such as potassium metaborate (KBO₂) and potassium tetraborate, has garnered attention for its diverse biological activities. This article explores its antioxidant, antimicrobial, and potential therapeutic effects based on recent research findings.

Antioxidant Activity

This compound exhibits significant antioxidant properties. A study demonstrated that potassium metaborate has a high hydroxyl radical scavenging ability, achieving an inhibition rate of 71.13% at a concentration of 100 mM . Additionally, the antioxidant capacity assessed via the β-carotene bleaching assay showed an even higher inhibition rate of 86.96% at the same concentration .

Table 1: Antioxidant Activity of Potassium Metaborate

Concentration (mM)Hydroxyl Radical Scavenging (%)β-Carotene Bleaching Inhibition (%)
10071.1386.96

Antimicrobial Activity

The antimicrobial efficacy of this compound has been extensively studied. Potassium metaborate was found to inhibit the growth of various pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). The minimum inhibitory concentrations (MIC) were determined as follows:

  • C. albicans: 62.5 mM
  • S. aureus: 62.5 mM
  • E. coli: 62.5 mM
  • Bacillus subtilis: 31.25 mM
  • Pseudomonas aeruginosa: 125 mM

The highest antibiofilm activity was noted against C. albicans, with a reduction rate of 90.18% at its MIC .

Table 2: Antimicrobial Efficacy of Potassium Metaborate

MicroorganismMinimum Inhibitory Concentration (mM)Biofilm Reduction Rate (%)
Candida albicans62.590.18
Staphylococcus aureus62.5Not specified
Escherichia coli62.5Not specified
Bacillus subtilis31.25Not specified
Pseudomonas aeruginosa125Not specified

Genotoxicity and Biochemical Effects

Research indicates that potassium tetraborate does not exhibit genotoxic effects on human peripheral blood lymphocytes, even at various concentrations up to 1280 µg/ml . Instead, it enhances total antioxidant capacity (TAC) without altering total oxidative status (TOS), suggesting a protective role against oxidative stress .

Case Studies and Applications

A case study presented at a symposium highlighted the application of potassium metaborate in biomedical fields due to its strong biological activities, including potential uses in treating infections caused by resistant strains of bacteria and fungi .

Q & A

Basic Research Questions

Q. How can neutron diffraction with hydrogen/deuterium isotopic substitution (NDIS) be applied to determine the hydration structure of potassium borate solutions?

Methodological Answer: NDIS involves replacing natural hydrogen with deuterium to enhance neutron scattering contrast, enabling precise localization of hydrogen atoms in aqueous solutions. For this compound, anhydrous K₂B₄O₇ crystals are dissolved in H₂O/D₂O mixtures, and neutron diffraction data are collected using instruments like SANDALS. Empirical Potential Structure Refinement (EPSR) simulations are then used to model atomic-scale hydration structures, revealing B–O(W) distances (~2.71 Å) and coordination numbers (e.g., 4.1 ± 1.1 for B(OH)₃) . This approach resolves discrepancies between X-ray and neutron-derived hydration distances (e.g., 2.73 Å vs. 2.82 Å) by accounting for hydrogen bonding dynamics .

Q. What experimental protocols are critical for preparing this compound solutions with controlled K:B ratios?

Methodological Answer: Preparation begins with synthesizing hydrous K₂B₄O₇·4H₂O crystals via evaporation, guided by the B₂O₃–K₂O–H₂O ternary phase diagram. Anhydrous powders are obtained by dehydration and dissolved in H₂O/D₂O mixtures. Solution density measurements (e.g., using Anton Paar instruments) and water-salt molar ratios (WSR) are calibrated to ensure precise K:B stoichiometry. Isotopic substitution (H/D) is applied to optimize neutron scattering contrast .

Q. How does Raman spectroscopy validate computational models of boron speciation in this compound solutions?

Methodological Answer: Raman spectra are compared to Density Functional Theory (DFT)-calculated vibrational frequencies. For example, B(OH)₃ stretching modes (C₃h and C₃v symmetries) are simulated using M06-2X/6-311++G(2df,2pd) basis sets in Gaussian15. Agreement between experimental and computed frequencies confirms the coexistence of cis- and trans-B(OH)₃ isomers in solution, resolving ambiguities in speciation .

Advanced Research Questions

Q. How do contradictions arise between X-ray diffraction (XRD) and neutron diffraction when analyzing B–O(W) distances in this compound solutions, and how can they be reconciled?

Methodological Answer: XRD often overestimates B–O(W) distances (2.76–2.82 Å) due to insensitivity to hydrogen bonding, whereas NDIS provides shorter values (2.71 Å) by resolving H/D positions. EPSR simulations bridge this gap by incorporating hydrogen-bonding constraints and boron coordination geometries (e.g., tetrahedral B(OH)₄⁻ vs. trigonal B(OH)₃). Discrepancies in coordination numbers (e.g., 4.3 ± 0.1 for pure water vs. 4.1 ± 1.1 for borate solutions) highlight solute-induced distortions in water’s second hydration shell .

Q. What mechanistic insights explain the hydrolysis pathways of polyborate ions like B₅O₆(OH)₄⁻ in this compound solutions?

Methodological Answer: Two pathways dominate:

  • Water-poor conditions : B₅O₆(OH)₄⁻ hydrolyzes into B(OH)₃ and [B₃O₃(OH)₄]⁻, with the latter further breaking down into B(OH)₄⁻ and B(OH)₃.
  • Water-rich conditions : [B₄O₅(OH)₄]²⁻ hydrolyzes into a 1:1 molar ratio of cis- and trans-B(OH)₃. DFT calculations (e.g., Gaussian16) reveal energy barriers and transition states, while EPSR models validate speciation equilibria .

Q. How do potassium ions modulate the coordination geometry of cis-B(OH)₃ in concentrated borate solutions?

Methodological Answer: At high concentrations, K⁺ forms bidentate (BCIP, K–B = 3.4 Å) and monodentate (MCIP, K–B = 3.8 Å) ion pairs with cis-B(OH)₃. EPSR-derived pair distribution functions (PDFs) show BCIP→MCIP transitions under increased ionic strength, corroborated by DFT-optimized geometries (e.g., M06-2X functional). This explains concentration-dependent changes in solution viscosity and conductivity .

Q. What computational strategies resolve ambiguities in the hydration dynamics of B(OH)₄⁻ vs. B(OH)₃?

Methodological Answer: Hybrid QM/MM simulations partition the system into quantum-mechanical (B(OH)₄⁻/B(OH)₃) and molecular-mechanical (water) regions. Surface Distance Field (SDF) analysis reveals B(OH)₄⁻’s stronger hydration (direct H-bonding at 2.6–4.5 Å) compared to B(OH)₃’s disordered hydration shells. Charge density analysis (Multiwfn 3.6) quantifies hydrogen bond strengths, showing B–O(W) interactions are weaker than water-water H-bonds .

Properties

IUPAC Name

tripotassium;borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BO3.3K/c2-1(3)4;;;/q-3;3*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUHFRRPHJEEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BK3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049750
Record name Potassium borate
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Molecular Weight

176.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Boric acid, potassium salt
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CAS No.

12712-38-8
Record name Boric acid, potassium salt
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Record name Boric acid, potassium salt
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Record name Potassium borate
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Record name Boric acid, potassium salt
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Synthesis routes and methods

Procedure details

A vessel is charged with 102 parts of 126 neutral petroleum oil, 36 parts of a neutral calcium sulfonate (prepared by sulfonating a 480 neutral oil and neutralizing the sulfonic acid with sodium hydroxide followed by metathesis with calcium chloride) and 12 parts of a succinimide dispersant (prepared by reacting polyisobutene succinic anhydride with tetraethylene pentamine). The contents of the vessel are mixed, and thereafter there is added a mixture of 200 parts of water containing 119 parts of potassium borate (formed by reacting 52 parts of potassium hydroxide with 145 parts of boric acid). The contents are vigorously agitated to form a stable micro-emulsion of the aqueous phase within the petroleum oil. The emulsion is dehydrated at a temperature of 132° C. to yield a stable dispersion of partculate potassium triborate in the diluent oil.
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